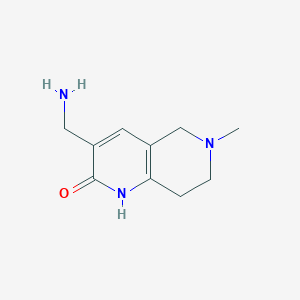

3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one

Descripción

3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is a bicyclic heterocyclic compound featuring a partially saturated 1,6-naphthyridine core. Its structure includes a 2-oxo group, a methyl substituent at position 6, and an aminomethyl group at position 2.

Propiedades

IUPAC Name |

3-(aminomethyl)-6-methyl-1,5,7,8-tetrahydro-1,6-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-13-3-2-9-8(6-13)4-7(5-11)10(14)12-9/h4H,2-3,5-6,11H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALWZFIFYNNTBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C(=O)N2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and aldehyde, the compound can be synthesized through a series of condensation and cyclization reactions, often involving catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Aplicaciones Científicas De Investigación

Biological Activities

The naphthyridine derivatives have been extensively studied for their wide range of biological activities. The following sections detail specific applications of 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one:

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various 1,8-naphthyridine analogues showing promising results against different cancer cell lines. These compounds demonstrated mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : A recent investigation into the anticancer potential of naphthyridine derivatives found that certain modifications to the structure enhanced cytotoxicity against breast cancer cells. The results suggested that the introduction of specific functional groups could optimize their therapeutic efficacy .

Antimicrobial Properties

Naphthyridine compounds have shown effectiveness against a variety of pathogens. The broad-spectrum antimicrobial activity includes effects on both gram-positive and gram-negative bacteria as well as fungi.

Case Study : A review compiled data from multiple studies demonstrating that 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one exhibited substantial inhibition against Staphylococcus aureus and Escherichia coli strains .

Neurological Applications

This compound is also being explored for its potential in treating neurological disorders such as Alzheimer's disease and depression. The mechanism involves modulation of neurotransmitter systems and neuroprotection.

Case Study : A study focused on phosphodiesterase inhibitors derived from naphthyridine structures showed improved cognitive function in animal models of Alzheimer's disease. The findings suggest that these compounds may enhance memory and learning processes by increasing cyclic guanosine monophosphate levels .

Anti-inflammatory Effects

The anti-inflammatory properties of naphthyridine derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study : Research demonstrated that certain naphthyridine derivatives reduced inflammation markers in experimental models of arthritis and colitis, indicating their potential as therapeutic agents in chronic inflammatory conditions .

Comparative Analysis of Biological Activities

| Activity Type | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induction of apoptosis | Enhanced cytotoxicity in modified analogues |

| Antimicrobial | Inhibition of bacterial growth | Effective against multiple bacterial strains |

| Neurological | Modulation of neurotransmitter levels | Improved cognitive function in Alzheimer's models |

| Anti-inflammatory | Inhibition of cytokine production | Reduction in inflammation markers |

Mecanismo De Acción

The mechanism of action of 3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at positions 3 and 6 significantly influence the properties of 1,6-naphthyridine derivatives:

Key Observations:

- The aminomethyl group in the target compound improves aqueous solubility compared to hydrophobic benzyl or isopropyl substituents .

- Electron-withdrawing groups (e.g., -CN in ) may enhance metabolic stability but reduce nucleophilicity compared to electron-donating groups like -NH₂ .

- Thioxo derivatives () exhibit unique reactivity, enabling cyclocondensation reactions to form fused heterocycles .

Actividad Biológica

3-(Aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one (CAS No. 933713-78-1) is a heterocyclic compound with potential pharmacological applications. This article reviews its biological activity based on available research findings and case studies.

- Molecular Formula : C10H15N3O

- Molecular Weight : 193.25 g/mol

- CAS Number : 933713-78-1

The biological activity of 3-(aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one is primarily associated with its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions.

Antitumor Activity

Recent studies have indicated that compounds similar to 3-(aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one exhibit significant antitumor properties. For instance:

- Case Study : A study evaluated the antitumor effects of related naphthyridine derivatives against human breast cancer (MCF-7) and liver carcinoma (HepG2) cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM .

Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. It has been shown to:

- Reduce oxidative stress markers in neuronal cell cultures.

- Exhibit protective effects against glutamate-induced excitotoxicity in vitro.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

- Research Findings : In a model of inflammatory bowel disease (IBD), treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Pharmacokinetics

The pharmacokinetic profile of 3-(aminomethyl)-6-methyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridin-2-one has not been extensively studied. However:

- Initial assessments suggest moderate bioavailability and a half-life conducive to therapeutic dosing.

Toxicology

Toxicological evaluations indicate that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully ascertain its safety in clinical settings.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.